6-amino-2-heptylsulfanyl-1H-pyrimidin-4-one
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Overview
Description
6-amino-2-heptylsulfanyl-1H-pyrimidin-4-one is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring This compound is characterized by the presence of an amino group at position 6, a heptylsulfanyl group at position 2, and a keto group at position 4
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-2-heptylsulfanyl-1H-pyrimidin-4-one typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as β-diketones and guanidine derivatives.
Introduction of the Heptylsulfanyl Group: The heptylsulfanyl group can be introduced via nucleophilic substitution reactions using heptylthiol and suitable leaving groups.
Amination: The amino group at position 6 can be introduced through amination reactions using ammonia or amines under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Catalysts, solvents, and temperature control are crucial factors in scaling up the synthesis for industrial applications.
Chemical Reactions Analysis
Types of Reactions
6-amino-2-heptylsulfanyl-1H-pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the heptylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The keto group at position 4 can be reduced to form hydroxyl derivatives.
Substitution: The amino group at position 6 can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
6-amino-2-heptylsulfanyl-1H-pyrimidin-4-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Investigated for its potential therapeutic properties, including anticancer, antiviral, and anti-inflammatory activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-amino-2-heptylsulfanyl-1H-pyrimidin-4-one involves its interaction with specific molecular targets. The amino and heptylsulfanyl groups play a crucial role in binding to enzymes or receptors, thereby modulating their activity. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, leading to altered biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
2-amino-4,6-dihydroxypyrimidine: Known for its antioxidant and anti-inflammatory properties.
6-amino-2-mercaptopyrimidin-4-one: Studied for its antiviral and anticancer activities.
2-amino-6-methylpyrimidin-4-one: Investigated for its potential as an anti-inflammatory agent.
Uniqueness
6-amino-2-heptylsulfanyl-1H-pyrimidin-4-one is unique due to the presence of the heptylsulfanyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s lipophilicity, potentially improving its bioavailability and interaction with lipid membranes.
Properties
IUPAC Name |
6-amino-2-heptylsulfanyl-1H-pyrimidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3OS/c1-2-3-4-5-6-7-16-11-13-9(12)8-10(15)14-11/h8H,2-7H2,1H3,(H3,12,13,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSQQNLBVOVGTFS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCSC1=NC(=O)C=C(N1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCSC1=NC(=O)C=C(N1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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